molecular formula C18H34O6Si B055443 DL-protected myo-inositol CAS No. 125214-72-4

DL-protected myo-inositol

Cat. No.: B055443
CAS No.: 125214-72-4
M. Wt: 374.5 g/mol
InChI Key: HUHBHQIYOLPESS-UHFFFAOYSA-N
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Description

Phygon, also known as 2,3-dichloro-1,4-naphthoquinone, is a quinone fungicide. It has been widely used in agriculture to control fungal diseases in crops. The compound is known for its selective toxicity towards certain types of algae and fungi, making it an effective agent in protecting plants from pathogenic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phygon can be synthesized through the chlorination of 1,4-naphthoquinone. The reaction involves the use of chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of Phygon involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in the industrial production of Phygon .

Chemical Reactions Analysis

Types of Reactions

Phygon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phygon has a wide range of applications in scientific research:

Mechanism of Action

Phygon exerts its effects by interfering with the electron transport chain in fungal cells. It inhibits the activity of key enzymes involved in cellular respiration, leading to the generation of reactive oxygen species and oxidative stress. This ultimately results in cell death. The molecular targets of Phygon include various components of the mitochondrial electron transport chain .

Comparison with Similar Compounds

Phygon is unique among quinone fungicides due to its high selectivity and potency. Similar compounds include:

Phygon stands out due to its specific action on the electron transport chain and its effectiveness at lower concentrations compared to other quinone fungicides .

Properties

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si/c1-16(2,3)25(8,9)24-15-13-11(20-17(4,5)22-13)10(19)12-14(15)23-18(6,7)21-12/h10-15,19H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHBHQIYOLPESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)O[Si](C)(C)C(C)(C)C)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559956
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125214-72-4
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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